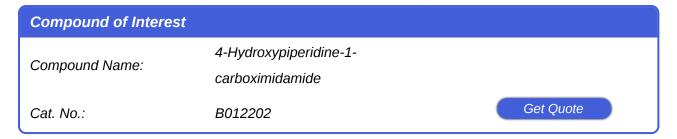


Application Notes and Protocols for Amine Guanidinylation using 4-Hydroxypiperidine-1-carboximidamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinylation, the process of converting an amine functional group into a guanidinium group, is a critical transformation in medicinal chemistry and drug development. The guanidinium moiety, with its positive charge distributed over three nitrogen atoms, can significantly enhance the pharmacological properties of a molecule by improving its binding affinity to biological targets, increasing its solubility, and facilitating cell membrane transport. **4-Hydroxypiperidine-1-carboximidamide** is a valuable reagent for this transformation, offering a straightforward method for the introduction of a guanidinyl group onto primary and secondary amines.

This document provides a detailed protocol for the guanidinylation of amines using **4- Hydroxypiperidine-1-carboximidamide** hydrochloride. The protocol is based on established methodologies for similar guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and serves as a comprehensive guide for researchers.[1][2][3][4] It should be noted that optimization of the reaction conditions may be necessary for specific substrates.

Reaction Principle



The guanidinylation of an amine with **4-Hydroxypiperidine-1-carboximidamide** proceeds via a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the carboximidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 4-hydroxypiperidine leaving group yields the corresponding guanidinium salt. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the guanidinium product formed.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the guanidinylation of various amine substrates with **4-Hydroxypiperidine-1-carboximidamide** hydrochloride. These values are based on typical outcomes for similar guanidinylation reactions and should be considered as a starting point for optimization.

Table 1: Guanidinylation of Primary Aliphatic Amines

Entry	Amine Substrate	Solvent	Base (eq.)	Temp (°C)	Time (h)	Expected Yield (%)
1	Benzylami ne	DMF	DIPEA (2.0)	25	12	85-95
2	Cyclohexyl amine	CH3CN	Et3N (2.0)	50	8	80-90
3	n- Butylamine	THF	DIPEA (2.0)	25	16	88-98

Table 2: Guanidinylation of Secondary Aliphatic Amines



Entry	Amine Substrate	Solvent	Base (eq.)	Temp (°C)	Time (h)	Expected Yield (%)
1	Piperidine	DMF	DIPEA (2.2)	60	24	70-80
2	N- Methylbenz ylamine	CH3CN	Et3N (2.2)	60	20	75-85
3	Dibutylami ne	THF	DIPEA (2.2)	50	24	65-75

Table 3: Guanidinylation of Anilines

Entry	Amine Substrate	Solvent	Base (eq.)	Temp (°C)	Time (h)	Expected Yield (%)
1	Aniline	DMF	DIPEA (2.5)	80	48	40-50
2	4- Methoxyani line	DMF	DIPEA (2.5)	70	36	50-60
3	4- Nitroaniline	DMF	DIPEA (3.0)	100	72	10-20

Experimental Protocols Materials and Reagents

- 4-Hydroxypiperidine-1-carboximidamide hydrochloride
- Amine substrate
- Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN),
 Tetrahydrofuran (THF))



- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (Et3N))
- Reagents for workup and purification (e.g., Diethyl ether, Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate)

General Protocol for Guanidinylation

- To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M), add the non-nucleophilic base (see tables for equivalents).
- Add 4-Hydroxypiperidine-1-carboximidamide hydrochloride (1.0-1.2 eq.) to the reaction mixture.
- Stir the reaction mixture at the specified temperature (see tables) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired guanidinium salt.

Note: The choice of solvent, base, temperature, and reaction time should be optimized for each specific amine substrate to achieve the best results. For less reactive amines, such as anilines, higher temperatures and longer reaction times may be required.

Visualizations General Reaction Scheme

Methodological & Application

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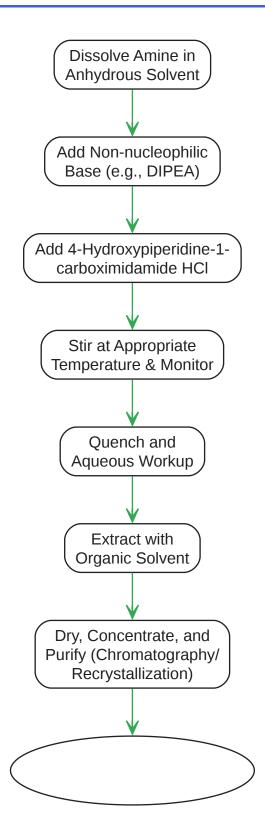


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Caption: General reaction mechanism for amine guanidinylation.

Experimental Workflow





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Caption: Step-by-step experimental workflow for amine guanidinylation.



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